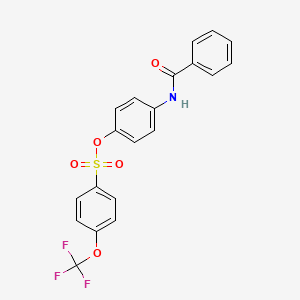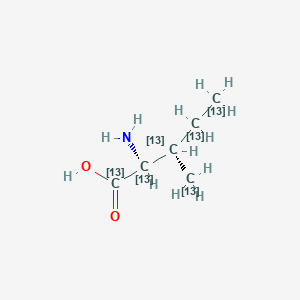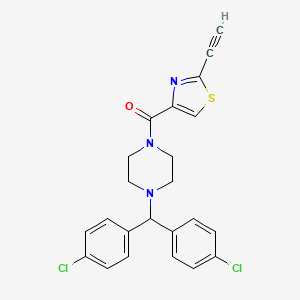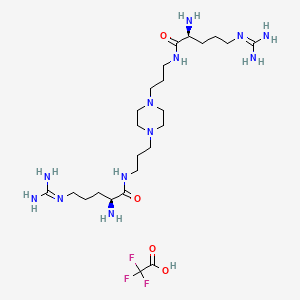
Ciraparantag (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ciraparantag involves the formation of two L-arginine units connected with a piperazine-containing linker chain . The synthetic route typically includes the following steps:
Formation of the piperazine linker: This involves the reaction of piperazine with a suitable alkylating agent to form the desired linker chain.
Coupling with L-arginine units: The piperazine linker is then coupled with L-arginine units through peptide bond formation, typically using coupling reagents such as carbodiimides.
Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.
Industrial production methods for Ciraparantag are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Ciraparantag primarily undergoes noncovalent interactions rather than traditional chemical reactions. It binds to anticoagulants through hydrogen bonds and charge-charge interactions . The major products formed from these interactions are the complexes between Ciraparantag and the anticoagulants, which effectively neutralize the anticoagulant activity.
Scientific Research Applications
Ciraparantag has significant potential in various scientific research applications, particularly in the fields of medicine and pharmacology:
Mechanism of Action
Ciraparantag exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions . This binding neutralizes the anticoagulant activity, allowing for the rapid reversal of anticoagulation. The molecular targets include factor Xa inhibitors, direct thrombin inhibitors, and heparins . The pathways involved in its action primarily include the neutralization of anticoagulant effects and the restoration of normal hemostasis.
Comparison with Similar Compounds
Ciraparantag is unique in its broad-spectrum activity as an antidote for multiple classes of anticoagulants . Similar compounds include:
Andexanet alfa: A recombinant protein that acts as a decoy receptor for factor Xa inhibitors.
Idarucizumab: A monoclonal antibody fragment that specifically binds to dabigatran.
Prothrombin complex concentrate: A mixture of clotting factors used to reverse the effects of vitamin K antagonists.
Compared to these compounds, Ciraparantag offers the advantage of being a small molecule with the potential to reverse a wider range of anticoagulants .
Properties
Molecular Formula |
C24H49F3N12O4 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H48N12O2.C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);(H,6,7)/t17-,18-;/m0./s1 |
InChI Key |
AEMJKCYSGBYLRS-APTPAJQOSA-N |
Isomeric SMILES |
C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)
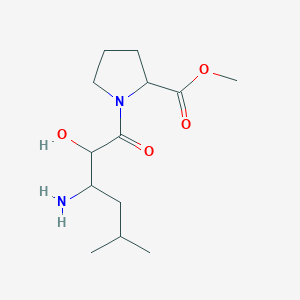
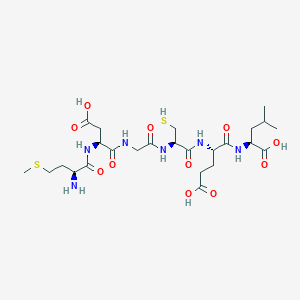
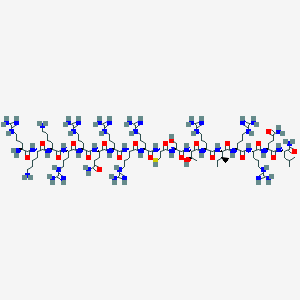
![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)

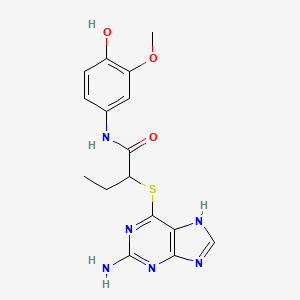

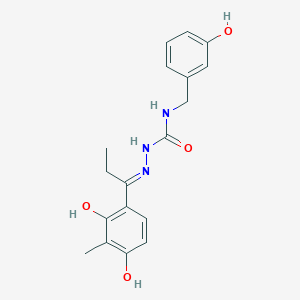
![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
